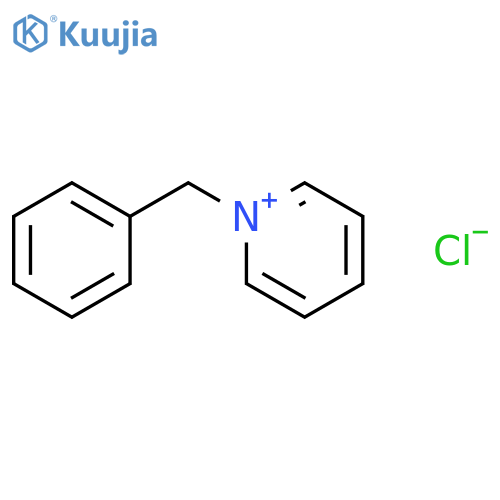Cas no 2876-13-3 (Pyridinium,1-(phenylmethyl)-, chloride (1:1))

Pyridinium,1-(phenylmethyl)-, chloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Pyridinium,1-(phenylmethyl)-, chloride (1:1)
- N-Benzylpyridinium chloride
- 1-benzylpyridin-1-ium,chloride
- 1-benzylpyridiniumchloride
- Pyridinium, 1-(phenylmethyl)-, chloride
- SCHEMBL636283
- EINECS 220-717-4
- 2876-13-3
- Pyridinium, 1-(phenylmethyl)-, chloride (1:1)
- NS00050098
- UNII-90Q8L4GGC4
- 1-benzylpyridin-1-ium chloride
- 90Q8L4GGC4
- Q27271338
- 1-benzylpyridin-1-iumchloride
- 1-benzylpyridin-1-ium;chloride
- 1-Benzylpyridinium chloride
- DTXSID10883902
- E85602
- GNPSDJOWGWWXSS-UHFFFAOYSA-M
-
- MDL: MFCD00072420
- インチ: InChI=1S/C12H12N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1
- InChIKey: GNPSDJOWGWWXSS-UHFFFAOYSA-M
- ほほえんだ: [Cl-].C1C=CC(C[N+]2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 192.972
- どういたいしつりょう: 205.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.9Ų
じっけんとくせい
- PSA: 3.88
Pyridinium,1-(phenylmethyl)-, chloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D150076-1g |
1-benzylpyridiniumchloride |
2876-13-3 | 95% | 1g |
$350 | 2025-02-19 | |
| eNovation Chemicals LLC | D150076-1g |
1-benzylpyridiniumchloride |
2876-13-3 | 95% | 1g |
$350 | 2025-02-27 | |
| eNovation Chemicals LLC | D150076-1g |
1-benzylpyridiniumchloride |
2876-13-3 | 95% | 1g |
$350 | 2024-08-03 | |
| eNovation Chemicals LLC | D150076-5g |
1-benzylpyridiniumchloride |
2876-13-3 | 95% | 5g |
$675 | 2025-02-19 | |
| eNovation Chemicals LLC | D150076-5g |
1-benzylpyridiniumchloride |
2876-13-3 | 95% | 5g |
$675 | 2025-02-27 |
Pyridinium,1-(phenylmethyl)-, chloride (1:1) 関連文献
-
1. Mechanisms for photochemical hydration of N-substituted pyridinium ionsKatsuhiko Takagi,Yoshiro Ogata J. Chem. Soc. Perkin Trans. 2 1979 1402
-
Sven Dewilde,Wim Dehaen,Koen Binnemans Green Chem. 2016 18 1639
-
3. Polyelectrolyte catalysis of the alkaline hydrolysis of neutral and anionic estersHiromi Kitano,Masahiro Tanaka,Tsuneo Okubo J. Chem. Soc. Perkin Trans. 2 1976 1074
-
4. Chapter 6. Electro-organic chemistry
-
5. Cholesteric pitch of aqueous hydroxypropylcellulose in the presence of synthetic polyelectrolytesTsuneo Okubo J. Chem. Soc. Faraday Trans. 1991 87 607
-
6. Esterolysis in cyclodextrin–polyelectrolyte systemsHiromi Kitano,Tsuneo Okubo J. Chem. Soc. Perkin Trans. 2 1977 432
-
Natalia V. Plechkova,Kenneth R. Seddon Chem. Soc. Rev. 2008 37 123
-
9. Kinetics of displacement reactions with pyridines as both leaving group and nucleophileAlan R. Katritzky,Avijit Banerji,Bahlul S. El-Osta,Ian R. Parker,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 2 1979 690
-
10. 838. Synthetical experiments in the B group of vitamins. Part IV. A synthesis of pyridoxineA. Cohen,J. W. Haworth,E. G. Hughes J. Chem. Soc. 1952 4374
Pyridinium,1-(phenylmethyl)-, chloride (1:1)に関する追加情報
Introduction to Pyridinium, 1-(phenylmethyl)-, chloride (1:1) (CAS No. 2876-13-3)
Pyridinium, 1-(phenylmethyl)-, chloride (1:1), also known as Benzylpyridinium chloride, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which combines a pyridinium ring with a benzyl group, making it an important intermediate and reagent in various synthetic processes. The compound is represented by the CAS number 2876-13-3.
The molecular formula of Pyridinium, 1-(phenylmethyl)-, chloride (1:1) is C12H13NCl, and its molecular weight is approximately 208.69 g/mol. The compound is typically supplied as a white crystalline solid and is highly soluble in water and polar organic solvents. Its physical and chemical properties make it suitable for use in a variety of laboratory and industrial applications.
In the context of organic synthesis, Benzylpyridinium chloride serves as a valuable building block for the preparation of more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound's pyridinium moiety imparts unique reactivity and stability, making it an attractive choice for chemists working on the development of new compounds.
Recent research has highlighted the potential of Benzylpyridinium chloride in the field of medicinal chemistry. Studies have shown that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that certain derivatives of Benzylpyridinium chloride demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria. This finding underscores the potential of this compound as a lead structure for the development of new antibiotics.
In addition to its antimicrobial properties, Benzylpyridinium chloride has also been investigated for its anticancer potential. A research team from the University of California, San Francisco, reported in 2023 that certain derivatives of this compound showed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action involves the disruption of cellular processes critical for cancer cell survival, such as mitochondrial function and DNA replication.
The versatility of Benzylpyridinium chloride extends beyond its biological applications. In materials science, this compound has been used as a surfactant and stabilizer in the preparation of nanoparticles and other advanced materials. Its ability to form stable complexes with various metal ions makes it useful in catalysis and other industrial processes.
Safety considerations are an important aspect when handling Benzylpyridinium chloride. While it is not classified as a hazardous material under most regulatory frameworks, proper handling procedures should be followed to ensure safety in the laboratory and industrial settings. Personal protective equipment (PPE) such as gloves and goggles should be worn when handling this compound to prevent skin contact and inhalation.
In conclusion, Pyridinium, 1-(phenylmethyl)-, chloride (1:1) (CAS No. 2876-13-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and derivatives of this compound, its importance in the fields of chemistry, biology, and pharmaceuticals is likely to grow even further.
2876-13-3 (Pyridinium,1-(phenylmethyl)-, chloride (1:1)) 関連製品
- 2051-97-0(1-Benzylpyrrole)
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)
- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)
- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 2680728-05-4(benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate)
- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 6924-66-9(Quinoxaline-5-carboxylic acid)
- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)




